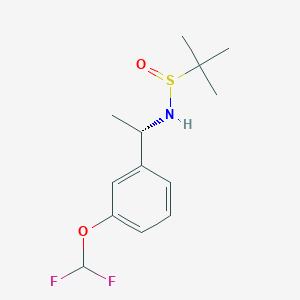
(R)-N-((S)-1-(3-(difluoromethoxy)phenyl)ethyl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-((S)-1-(3-(difluoromethoxy)phenyl)ethyl)-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1-(3-(difluoromethoxy)phenyl)ethyl)-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the chiral sulfinamide: This can be achieved through the reaction of a chiral amine with a sulfinyl chloride under controlled conditions.
Introduction of the difluoromethoxy group: This step involves the use of difluoromethylating agents to introduce the difluoromethoxy group onto the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems to enhance reaction efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-1-(3-(difluoromethoxy)phenyl)ethyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to sulfonamide under specific conditions.
Reduction: The compound can be reduced to the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfonamide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
®-N-((S)-1-(3-(difluoromethoxy)phenyl)ethyl)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of ®-N-((S)-1-(3-(difluoromethoxy)phenyl)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The chiral centers play a crucial role in determining the compound’s stereoselectivity and overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a nucleophilic trifluoromethylating agent.
Ethyl bromodifluoroacetate: Utilized in the formation of fluorine-containing heteroaromatic compounds.
Trifluoromethyl amines: Synthesized using CF3SO2Na-based methods.
Properties
Molecular Formula |
C13H19F2NO2S |
|---|---|
Molecular Weight |
291.36 g/mol |
IUPAC Name |
N-[(1S)-1-[3-(difluoromethoxy)phenyl]ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C13H19F2NO2S/c1-9(16-19(17)13(2,3)4)10-6-5-7-11(8-10)18-12(14)15/h5-9,12,16H,1-4H3/t9-,19?/m0/s1 |
InChI Key |
OZMSMERJDRMSHH-DUOAPZILSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)OC(F)F)NS(=O)C(C)(C)C |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(F)F)NS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




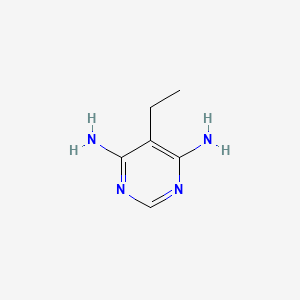
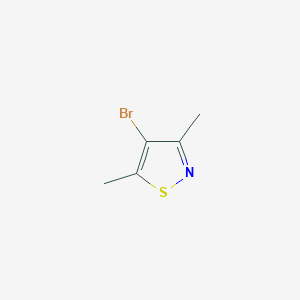
![(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B12848448.png)
![di-tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1,6-dicarboxylate](/img/structure/B12848456.png)
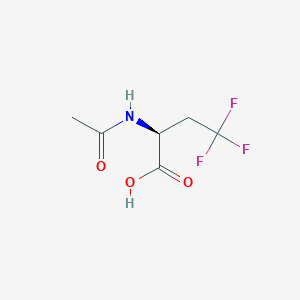
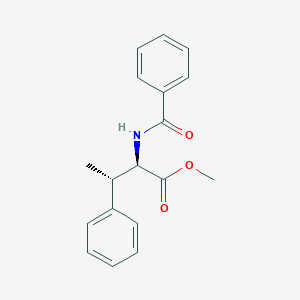





![Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12848504.png)
